molecular formula C18H27Cl2NO3 B5416629 Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5416629
M. Wt: 376.3 g/mol
InChI Key: WBZHGICXUZLBPS-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and an ester functional group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of 3-chlorophenol with 1,4-dibromobutane to form 4-(3-chlorophenoxy)butane. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and various substituted phenoxy compounds.

Scientific Research Applications

Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. This dual interaction facilitates the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
  • Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride

Uniqueness

Ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives that may lack this specific functional group, thereby offering unique binding affinities and reactivity profiles.

Properties

IUPAC Name

ethyl 1-[4-(3-chlorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3.ClH/c1-2-22-18(21)15-8-11-20(12-9-15)10-3-4-13-23-17-7-5-6-16(19)14-17;/h5-7,14-15H,2-4,8-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZHGICXUZLBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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